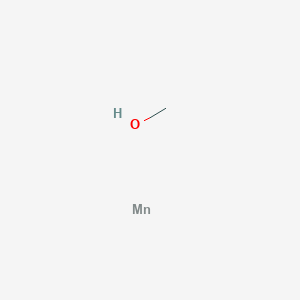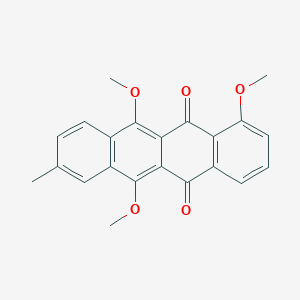
5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- is a chemical compound known for its unique structure and properties It belongs to the class of naphthacenediones, which are characterized by a tetracyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of 5,12-Naphthacenedione, followed by the introduction of methoxy groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthacenedione to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthacenediones and hydroquinones, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound also affects various signaling pathways within the cell, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,11-Dihydroxy-5,12-naphthacenedione
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-
Uniqueness
5,12-Naphthacenedione, 1,6,11-trimethoxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
629655-46-5 |
|---|---|
Formule moléculaire |
C22H18O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1,6,11-trimethoxy-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C22H18O5/c1-11-8-9-12-14(10-11)22(27-4)17-18(21(12)26-3)20(24)16-13(19(17)23)6-5-7-15(16)25-2/h5-10H,1-4H3 |
Clé InChI |
YJAIOMGNLBZZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C3C(=C2OC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
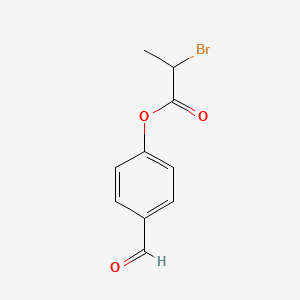
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
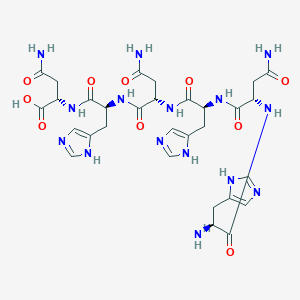
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
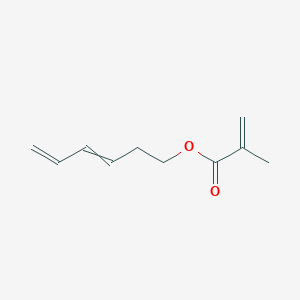

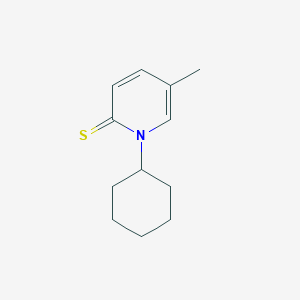
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
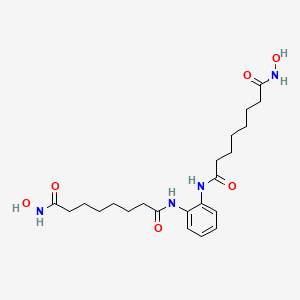
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
